molecular formula C14H9Cl2NO4 B5714036 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid

4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid

Cat. No.: B5714036
M. Wt: 326.1 g/mol
InChI Key: QKYLHQIDBYATGW-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H9Cl2NO4 It is characterized by the presence of two chlorine atoms, a hydroxyphenyl group, and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichlorophthalic anhydride and 4-aminophenol.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions.

    Formation of Intermediate: The 4,5-dichlorophthalic anhydride reacts with 4-aminophenol to form an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamoyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-[(4-methoxyphenyl)carbamoyl]benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    4,5-Dichloro-2-[(4-aminophenyl)carbamoyl]benzoic acid: Contains an amino group instead of a hydroxy group.

    4,5-Dichloro-2-[(4-nitrophenyl)carbamoyl]benzoic acid: Contains a nitro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in 4,5-Dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid imparts unique chemical properties, such as the ability to form hydrogen bonds and participate in redox reactions. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

4,5-dichloro-2-[(4-hydroxyphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-11-5-9(10(14(20)21)6-12(11)16)13(19)17-7-1-3-8(18)4-2-7/h1-6,18H,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYLHQIDBYATGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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